molecular formula C17H17ClF2N2O2S B5424349 1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine

Cat. No. B5424349
M. Wt: 386.8 g/mol
InChI Key: MDNSVXWJZLMRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine is a chemical compound with potential applications in scientific research. This compound is also known as CBP-307 or JNJ-63533054 and belongs to the class of piperazine sulfonamide compounds.

Mechanism of Action

CBP-307 is a selective antagonist of the 5-HT7 receptor. It binds to the receptor and blocks the binding of serotonin, a neurotransmitter that activates the receptor. The inhibition of 5-HT7 receptor activity by CBP-307 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine, which are involved in mood regulation.
Biochemical and Physiological Effects:
CBP-307 has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in animal studies. CBP-307 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for further research in animal models and potentially in humans.

Advantages and Limitations for Lab Experiments

The advantages of using CBP-307 in lab experiments include its selectivity and potency as a 5-HT7 antagonist, its favorable pharmacokinetic profile, and its potential therapeutic applications in the treatment of psychiatric disorders. The limitations of using CBP-307 in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects, as well as the potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on CBP-307. These include further studies on its mechanism of action and potential side effects, as well as its therapeutic potential in the treatment of psychiatric disorders such as anxiety and depression. Other potential applications of CBP-307 include its use as a cognitive enhancer and its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the potential of CBP-307 in these areas.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine involves a multi-step process. The first step involves the reaction of 2-chlorobenzylamine with 3,4-difluorobenzenesulfonyl chloride in the presence of a base to form this compound. The reaction is carried out in a suitable solvent under controlled conditions. The final product is obtained after purification and isolation steps.

Scientific Research Applications

1-(2-chlorobenzyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine has potential applications in scientific research. It is a selective and potent inhibitor of the serotonin receptor 7 (5-HT7). This receptor is involved in various physiological and pathological processes, including sleep, anxiety, depression, and cognitive function. Studies have shown that 5-HT7 antagonists have potential therapeutic applications in the treatment of psychiatric disorders such as anxiety and depression. CBP-307 has been shown to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for further research in this area.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(3,4-difluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF2N2O2S/c18-15-4-2-1-3-13(15)12-21-7-9-22(10-8-21)25(23,24)14-5-6-16(19)17(20)11-14/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNSVXWJZLMRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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